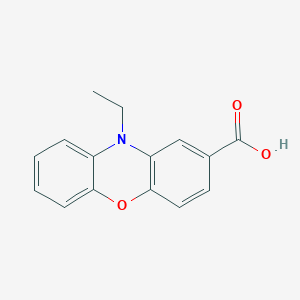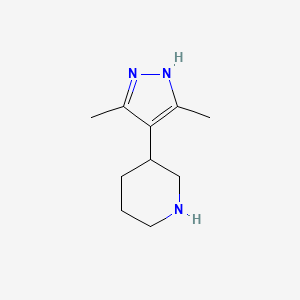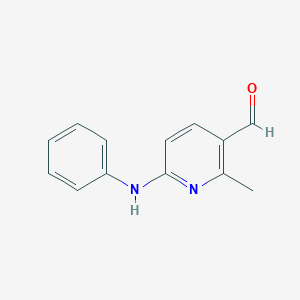
2-Methyl-6-(phenylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(phenylamino)nicotinaldehyde is an organic compound with the molecular formula C14H12N2O It is a derivative of nicotinaldehyde, where the 6-position on the pyridine ring is substituted with a phenylamino group and the 2-position is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylamino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinaldehyde with aniline under reducing conditions. The nitro group is reduced to an amino group, forming the desired product. Another method involves the direct amination of 2-methyl-6-chloronicotinaldehyde with aniline in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(phenylamino)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: 2-Methyl-6-(phenylamino)nicotinic acid.
Reduction: 2-Methyl-6-(phenylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-6-(phenylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(phenylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenylamino group may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde: Similar structure but with a methyl group on the phenylamino nitrogen.
2-Methyl-6-(phenylamino)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methyl-6-(phenylamino)nicotinic acid: Oxidized form of the aldehyde, with different chemical properties and reactivity.
Uniqueness
2-Methyl-6-(phenylamino)nicotinaldehyde is unique due to the presence of both an aldehyde and a phenylamino group on the nicotinaldehyde scaffold
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-anilino-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-10-11(9-16)7-8-13(14-10)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15) |
InChI Key |
IVAANHLYZYMCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


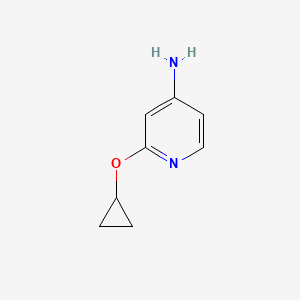
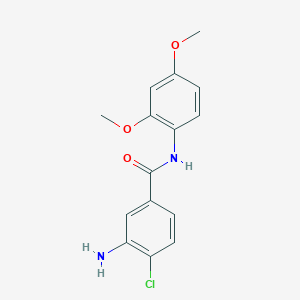
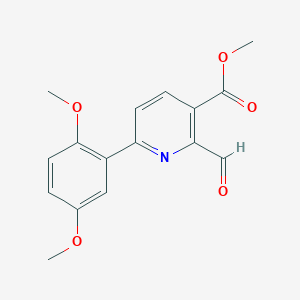
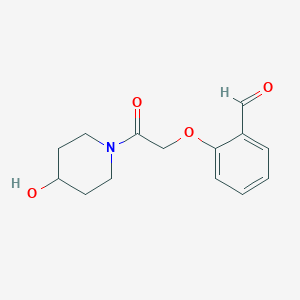
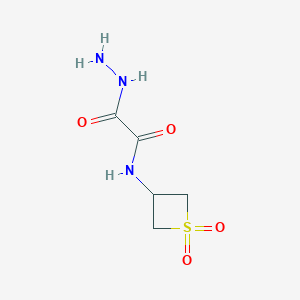
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
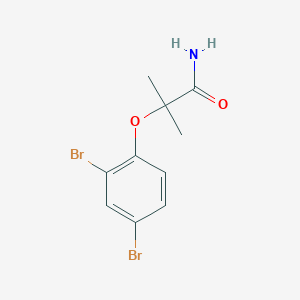
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)
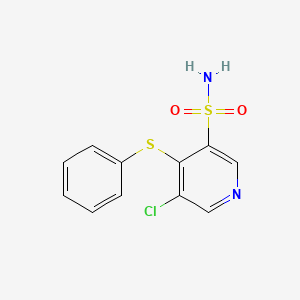
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)
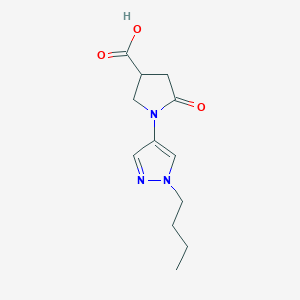
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
